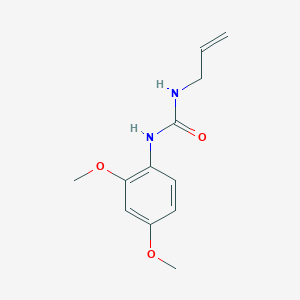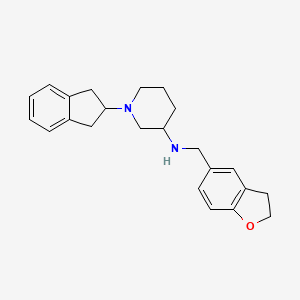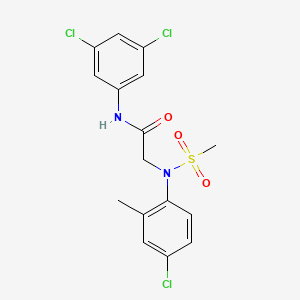![molecular formula C14H20N6 B6094863 3-(1-azepanyldiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6094863.png)
3-(1-azepanyldiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-azepanyldiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, also known as AZDPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AZDPP is a heterocyclic compound with a pyrazolo[3,4-b]pyridine core structure, which makes it an attractive candidate for drug discovery and development. In
Mecanismo De Acción
The mechanism of action of 3-(1-azepanyldiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the AKT and ERK signaling pathways, which are known to be dysregulated in many types of cancer. This compound also induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to improve insulin sensitivity and glucose metabolism, which makes it a potential candidate for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1-azepanyldiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is its potent anti-cancer activity against a wide range of cancer cell lines. This compound is also relatively easy to synthesize, which makes it a cost-effective candidate for drug discovery and development. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for 3-(1-azepanyldiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine research. One potential direction is to develop more potent analogs of this compound that have improved solubility and pharmacokinetic properties. Another direction is to explore the use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, this compound is a promising candidate for drug discovery and development due to its potent anti-cancer activity and potential applications in other scientific research fields. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent analogs with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-(1-azepanyldiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves the reaction of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine with 1-azepanediazonium tetrafluoroborate in the presence of copper (I) iodide and sodium ascorbate. The reaction proceeds through a copper-catalyzed azo coupling reaction, which results in the formation of this compound. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
3-(1-azepanyldiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence.
Propiedades
IUPAC Name |
(E)-azepan-1-yl-(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-10-9-11(2)15-13-12(10)14(17-16-13)18-19-20-7-5-3-4-6-8-20/h9H,3-8H2,1-2H3,(H,15,16,17)/b19-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMUXKSVXLCJGA-VHEBQXMUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N=NN3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NNC(=C12)/N=N/N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6094788.png)

![2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6094813.png)
![N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6094823.png)

![1-({6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)-1,4-diazepan-5-one](/img/structure/B6094832.png)
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(4-ethoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B6094840.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6094851.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(3-methoxyphenoxy)methyl]piperidine](/img/structure/B6094859.png)
![1-(4-chlorophenyl)-N-({1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6094875.png)
![2-[1-(2-fluorobenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B6094879.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine](/img/structure/B6094886.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B6094891.png)
